NBTIs-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBTIs-IN-6 is a novel bacterial topoisomerase inhibitor with promising antibacterial activity. It targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and cell division . This compound has shown efficacy against various bacterial strains, including those resistant to fluoroquinolones .
Preparation Methods
The synthesis of NBTIs-IN-6 involves multiple steps, starting with the preparation of key intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
NBTIs-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NBTIs-IN-6 has a wide range of scientific research applications:
Mechanism of Action
NBTIs-IN-6 exerts its effects by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the correct topological state of bacterial DNA, which is crucial for DNA replication and transcription . By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to the formation of single-stranded DNA breaks and preventing the progression of the bacterial cell cycle . This ultimately results in bacterial cell death .
Comparison with Similar Compounds
NBTIs-IN-6 is unique compared to other bacterial topoisomerase inhibitors due to its dual-targeting ability and enhanced antibacterial activity . Similar compounds include:
Gepotidacin: Another novel bacterial topoisomerase inhibitor currently in clinical trials.
Fluoroquinolones: A class of antibiotics that also target bacterial topoisomerases but have different binding modes and resistance profiles.
Spiropyrimidinetriones: Compounds that enhance DNA cleavage mediated by bacterial gyrase.
This compound stands out due to its ability to induce both single- and double-stranded DNA breaks, offering a unique mechanism of action compared to other inhibitors .
Properties
Molecular Formula |
C25H27FN4O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)-6-[2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethyl]-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]furan-6-ol |
InChI |
InChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
QWVOWTQCAWDAIT-LVEBQJTPSA-N |
Isomeric SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC[C@]3(CO[C@H]4[C@@H]3OC[C@@H]4NCC5=CC6=C(C=N5)OCCO6)O |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.